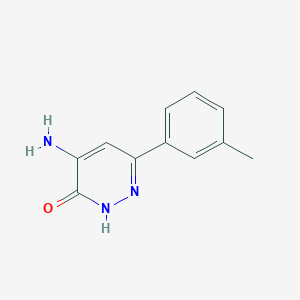

4-Amino-6-(3-methylphenyl)pyridazin-3-ol

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol is fundamentally based on the pyridazine ring system, which consists of a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The compound exhibits a molecular formula that can be derived from the structural relationship to similar pyridazinone derivatives documented in the literature. Based on crystallographic studies of related compounds, the pyridazine ring typically adopts a planar configuration, which is essential for maintaining aromaticity and optimal orbital overlap. The 3-methylphenyl substituent at position 6 introduces significant steric and electronic effects that influence the overall molecular geometry.

Crystallographic analysis of structurally related pyridazinone compounds reveals important insights into the spatial arrangement of substituents. In the case of 6-(3-methylphenyl)pyridazin-3(2H)-one, which shares the 3-methylphenyl substituent with our target compound, the molecular weight is reported as 186.21 grams per mole, providing a baseline for understanding the mass contribution of the core structure. The introduction of an amino group at position 4 in 4-Amino-6-(3-methylphenyl)pyridazin-3-ol would result in an additional mass of approximately 16 atomic mass units, leading to an estimated molecular weight of approximately 202 grams per mole.

The crystallographic studies of similar compounds, such as those investigating anticonvulsant pyridazine derivatives, demonstrate that the phenyl ring substituents exhibit limited inclination with regard to the middle heterocycle when ortho-substituted, though the 3-methylphenyl group represents a meta-substitution pattern. This meta-substitution pattern typically allows for greater rotational freedom around the carbon-carbon bond connecting the phenyl ring to the pyridazine core, resulting in multiple conformational possibilities that can be observed in crystal structures.

The presence of both amino and hydroxyl functional groups creates opportunities for extensive hydrogen bonding networks in the crystalline state. Studies of related aminopyridazinol compounds indicate that these functional groups can participate in both intramolecular and intermolecular hydrogen bonding interactions, significantly influencing crystal packing arrangements and stability. The amino group at position 4 can act as both a hydrogen bond donor and acceptor, while the hydroxyl group at position 3 primarily functions as a hydrogen bond donor, creating a complex network of non-covalent interactions that stabilize the crystal structure.

Tautomeric Behavior and Electronic Configuration

The tautomeric behavior of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol is fundamentally governed by the equilibrium between the pyridazin-3-ol form and the pyridazin-3(2H)-one tautomer, a phenomenon extensively studied in pyridazinone chemistry. Theoretical investigations using density functional theory methods at the B3LYP/6-311++G** level have demonstrated that the tautomeric conversion of simple pyridazin-3(2H)-one into pyridazin-3-ol requires significant activation energy, with studies indicating activation energies of 42.64 kilocalories per mole for direct hydrogen transfer mechanisms. The presence of the amino substituent at position 4 introduces additional complexity to this tautomeric equilibrium through its electron-donating properties and potential for participating in intramolecular hydrogen bonding.

The electronic configuration of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol is significantly influenced by the interplay between the electron-donating amino group and the electron-withdrawing characteristics of the pyridazine nitrogen atoms. The amino group at position 4 exhibits marked delocalization of its nitrogen lone pair towards the heterocyclic ring system, similar to observations made in related piperidine-substituted pyridazine compounds. This delocalization creates a partial positive charge on the amino nitrogen and contributes electron density to the pyridazine ring, effectively stabilizing the aromatic system.

The 3-methylphenyl substituent at position 6 provides additional electronic stabilization through its aromatic character and the weak electron-donating effect of the methyl group in the meta position. The methyl group, while exhibiting minimal direct electronic interaction with the pyridazine core due to its meta positioning, contributes to the overall lipophilicity and steric bulk of the molecule. The phenyl ring can participate in pi-pi stacking interactions and contributes to the extended conjugation system when appropriately oriented relative to the pyridazine ring.

Tautomeric equilibrium studies of pyridazinone systems indicate that solvent effects play a crucial role in determining the preferred tautomeric form. The requirement for protic polar solvents to reduce the high activation energy associated with tautomeric conversion suggests that 4-Amino-6-(3-methylphenyl)pyridazin-3-ol would exhibit solvent-dependent tautomeric preferences. In protic solvents, the compound is more likely to exist in the pyridazin-3-ol form due to stabilization of the transition state through hydrogen bonding interactions, while in aprotic solvents, the pyridazin-3(2H)-one tautomer may be favored.

Comparative Physicochemical Properties Among Pyridazinone Derivatives

The physicochemical properties of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol can be systematically compared with other pyridazinone derivatives to understand structure-property relationships within this chemical family. A comprehensive analysis reveals distinct patterns in molecular weight, polarity, and hydrogen bonding capacity that directly correlate with substitution patterns and functional group arrangements.

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Pyridazin-3(2H)-one | 96.09 | Carbonyl, NH | 1 | 2 |

| 6-(3-methylphenyl)pyridazin-3(2H)-one | 186.21 | Carbonyl, NH, Phenyl | 1 | 2 |

| 4-Amino-6-(trifluoromethyl)pyridazin-3-ol | 179.10 | Amino, Hydroxyl, CF₃ | 3 | 4 |

| 4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol | 256.09 | Amino, Hydroxyl, Dichlorophenyl | 3 | 3 |

| 4-Amino-6-(3-methylphenyl)pyridazin-3-ol (estimated) | ~202 | Amino, Hydroxyl, Methylphenyl | 3 | 3 |

The comparative analysis demonstrates that the introduction of amino and hydroxyl functional groups significantly increases the hydrogen bonding capacity of pyridazinone derivatives. While simple pyridazin-3(2H)-one possesses only one hydrogen bond donor and two acceptors, the amino-hydroxyl substituted derivatives exhibit three donors and three to four acceptors. This enhanced hydrogen bonding capacity directly influences solubility characteristics, with amino-hydroxyl substituted compounds typically exhibiting increased water solubility compared to their simple carbonyl counterparts.

The molecular weight progression within the pyridazinone family reveals the cumulative effect of substituent additions. The base pyridazin-3(2H)-one structure contributes 96.09 grams per mole, while phenyl substitution adds approximately 90 grams per mole, and functional group modifications contribute additional mass increments. The 4-Amino-6-(3-methylphenyl)pyridazin-3-ol represents an intermediate molecular weight within the studied series, positioned between simpler derivatives and more heavily substituted analogs.

Electronic properties vary significantly among pyridazinone derivatives based on the nature and position of substituents. Electron-withdrawing groups such as trifluoromethyl or dichlorophenyl substituents increase the electrophilic character of the pyridazine ring, while electron-donating groups like amino and methyl substituents provide electron density to the aromatic system. The 3-methylphenyl substituent in the target compound provides moderate electron donation through its aromatic character, while the amino group at position 4 serves as a strong electron donor, creating a balanced electronic environment.

Solubility characteristics among pyridazinone derivatives correlate strongly with hydrogen bonding capacity and molecular polarity. Compounds containing multiple hydroxyl and amino groups, such as 4-Amino-6-(3-methylphenyl)pyridazin-3-ol, typically exhibit enhanced aqueous solubility compared to simple carbonyl derivatives. The presence of the phenyl substituent introduces lipophilic character that balances the hydrophilic amino and hydroxyl groups, potentially resulting in favorable solubility characteristics in both aqueous and organic media.

Properties

IUPAC Name |

5-amino-3-(3-methylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-7-3-2-4-8(5-7)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWXXSAEHATHLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Amino-6-(3-methylphenyl)pyridazin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to various downstream effects, including modulation of signal transduction pathways. Additionally, 4-Amino-6-(3-methylphenyl)pyridazin-3-ol has been shown to interact with certain kinases, influencing cellular processes such as proliferation and apoptosis.

Cellular Effects

The effects of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol on cells are multifaceted. It has been found to influence cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By modulating these pathways, the compound can affect gene expression and cellular metabolism. For example, increased levels of cAMP can lead to the activation of protein kinase A (PKA), which in turn can phosphorylate various target proteins, altering their activity and function. This compound has also been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 4-Amino-6-(3-methylphenyl)pyridazin-3-ol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of phosphodiesterase enzymes, which leads to increased levels of cAMP and cGMP. These cyclic nucleotides act as secondary messengers in various signaling pathways, ultimately influencing cellular responses. Additionally, the compound has been found to bind to specific kinase enzymes, either inhibiting or activating them, depending on the context. This binding can result in changes in gene expression, protein activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. The exact nature of these effects can vary depending on the specific experimental conditions and the cell types used.

Dosage Effects in Animal Models

The effects of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol in animal models have been found to vary with different dosages. At lower doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

4-Amino-6-(3-methylphenyl)pyridazin-3-ol is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes. The compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle. Additionally, it has been shown to affect the levels of various metabolites, including glucose and lactate.

Transport and Distribution

Within cells and tissues, 4-Amino-6-(3-methylphenyl)pyridazin-3-ol is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects. Its distribution within the body can influence its overall pharmacokinetic and pharmacodynamic properties.

Subcellular Localization

The subcellular localization of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol is crucial for its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and the nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The precise subcellular distribution can influence the compound’s interactions with other biomolecules and its overall efficacy.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares 4-Amino-6-(3-methylphenyl)pyridazin-3-ol with analogs differing in substituent type, position, or functional groups:

Key Observations:

Preparation Methods

Cyclocondensation of 3-Methylphenyl-Substituted Precursors with Hydrazine

A common approach involves the reaction of a 1,4-dicarbonyl compound bearing a 3-methylphenyl substituent with hydrazine hydrate to form the dihydropyridazinone intermediate, followed by oxidation/dehydrogenation to the pyridazin-3-ol.

- Step 1: Synthesis of 1,4-dicarbonyl precursor with 3-methylphenyl group.

- Step 2: Cyclocondensation with hydrazine hydrate under reflux conditions in ethanol or similar solvents.

- Step 3: Oxidative dehydrogenation using bromine in acetic acid or other mild oxidants to yield the aromatic pyridazin-3-ol core.

This method leverages the well-established chemistry of pyridazinone formation and allows for moderate to good yields.

Friedel-Crafts Acylation Followed by Cyclization

An alternative method reported involves Friedel-Crafts acylation of an appropriately substituted aromatic compound (e.g., o-cresyl derivatives) to introduce the acyl group, followed by cyclization with hydrazine:

- Step 1: Friedel-Crafts acylation of 3-methylphenyl derivatives to form aryl ketone intermediates.

- Step 2: Reaction of these intermediates with hydrazine or hydrazine derivatives to form the pyridazinone ring.

- Step 3: Functionalization to introduce the amino group at position 4 and hydroxyl at position 3.

This approach is useful for introducing the 3-methylphenyl group directly onto the pyridazinone scaffold.

One-Pot Domino Hydrohydrazination and Condensation

A novel one-pot synthesis involves the reaction of phenylhydrazine derivatives with alkynoic acids in the presence of zinc chloride catalyst:

- Step 1: Phenylhydrazine reacts with 4-pentynoic acid under ZnCl2 catalysis.

- Step 2: Domino hydrohydrazination and cyclocondensation yield the dihydropyridazinone.

- Step 3: Subsequent oxidation yields the target pyridazin-3-ol derivative.

This method is operationally simple and efficient, providing moderate to good yields, and can be adapted to 3-methylphenyl substituted phenylhydrazines.

Functional Group Transformations on Pyridazinone Intermediates

Post-cyclization modifications are often required to introduce the 4-amino substituent:

- Treatment of pyridazinone intermediates with ammonia or ammonium salts under controlled temperature and solvent conditions (e.g., methanol, dioxane, toluene) allows substitution or addition reactions at position 4.

- Use of reagents such as cyanogen halides, methylisoureas, or guanidine derivatives can facilitate the introduction of amino groups.

- Hydrolysis or substitution reactions can convert intermediate functional groups into hydroxyl at position 3.

These transformations are typically carried out at temperatures ranging from ambient to 200 °C, often under pressure or reflux, to achieve the desired substitution pattern.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |

|---|---|---|---|---|

| Cyclocondensation + Oxidation | 3-methylphenyl 1,4-dicarbonyl + hydrazine + Br2/AcOH | Straightforward, well-established | Moderate to good | Requires preparation of 1,4-dicarbonyl |

| Friedel-Crafts Acylation | 3-methylphenyl derivatives + AlCl3 + hydrazine | Direct aryl introduction | Moderate | Sensitive to reaction conditions |

| One-Pot Domino Reaction | Phenylhydrazine + 4-pentynoic acid + ZnCl2 | Operationally simple, one-pot | Moderate to good | Catalyst dependent, adaptable to variants |

| Functional Group Transformations | Ammonia, cyanogen halides, methylisoureas | Versatile for amino group insertion | Variable | Requires careful control of conditions |

Research Findings and Notes

- The cyclocondensation of hydrazine with 1,4-dicarbonyl compounds remains the most reliable route for pyridazin-3-ol derivatives, with oxidation steps critical for aromatization.

- Friedel-Crafts acylation allows for regioselective introduction of the 3-methylphenyl group but may require strict control of reaction parameters to avoid side reactions.

- The one-pot domino hydrohydrazination method offers a streamlined synthesis with fewer purification steps, enhancing efficiency for scale-up.

- Amino group introduction at position 4 often involves nucleophilic substitution or addition reactions on intermediate pyridazinone derivatives, with ammonia or related reagents under varied solvent and temperature conditions.

- Solvent choice (e.g., ethanol, methanol, toluene) and temperature (ambient to 200 °C) significantly influence reaction rates and yields in functional group transformations.

Q & A

Q. What are the established synthetic routes for 4-Amino-6-(3-methylphenyl)pyridazin-3-ol, and how do reaction conditions influence yield?

The compound is synthesized via:

- Cyclocondensation : Reacting hydrazine derivatives with diketones or keto esters under reflux in ethanol (45–60% yield) .

- Suzuki-Miyaura coupling : Introducing the 3-methylphenyl group using halopyridazine precursors and 3-methylphenylboronic acid with a palladium catalyst (50–70% yield) . Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (THF or ethanol), temperature (80–100°C), and reaction time (12–24 hours).

| Route | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation | Reflux in ethanol, 12h | 45–60% | |

| Suzuki Coupling | Pd catalyst, THF, 80°C, 24h | 50–70% |

Q. How is the molecular structure of 4-Amino-6-(3-methylphenyl)pyridazin-3-ol characterized?

Key techniques:

- NMR spectroscopy : Identifies amino (δ 8.2 ppm, singlet) and aromatic protons (δ 7.4–7.6 ppm) .

- X-ray crystallography : Confirms planarity of the pyridazine ring and substituent positions .

- IR spectroscopy : Detects NH (3350 cm⁻¹) and C=O (1650 cm⁻¹) stretches .

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 8.2 (NH₂), 7.4–7.6 (aromatic H) | |

| IR | 3350 cm⁻¹ (NH), 1650 cm⁻¹ (C=O) |

Q. What are the known pharmacological targets of this compound?

Preliminary studies suggest interactions with:

- Cyclooxygenase (COX) : Potential anti-inflammatory activity via inhibition .

- Dihydrofolate reductase (DHFR) : Antimicrobial effects observed in analogs . Further target validation requires enzyme kinetics and cellular assays.

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Contradictions may arise from:

- Assay variability : Differences in cell lines, purity (validate via HPLC >95%), or incubation times .

- Mechanistic ambiguity : Use orthogonal assays (e.g., SPR for binding affinity, siRNA knockdown for target validation) . Standardize protocols and replicate under controlled conditions.

Q. What computational strategies predict the binding modes of this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or DHFR .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Correlate substituent effects (e.g., methyl vs. methoxy) with activity .

Q. How can synthetic routes be optimized for academic scalability?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1–2 hours vs. 24 hours) .

- Catalyst screening : Test Pd nanoparticles or ligand-free conditions for Suzuki coupling .

- Solvent optimization : Replace THF with greener solvents (e.g., cyclopentyl methyl ether).

Q. What reactive sites influence chemical transformations of this compound?

- Amino group : Susceptible to acetylation (acetic anhydride) or diazotization .

- Hydroxyl group : Alkylation (e.g., methyl iodide) or esterification .

- Pyridazine ring : Electrophilic substitution at C-5 or C-6 positions .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acetylation | Ac₂O, pyridine, RT | N-acetyl derivative |

| Alkylation | MeI, K₂CO₃, DMF | O-methyl ether |

Methodological Considerations

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) .

- Stability studies : Monitor degradation under UV light or varying pH (4–10) .

- Data validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.